molecular formula C21H27F2N5O2 B2438313 2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2379997-78-9

2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2438313
CAS No.: 2379997-78-9
M. Wt: 419.477
InChI Key: BKZPGNBNOQFVEV-UHFFFAOYSA-N
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Description

2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluorocyclohexane moiety: This step involves the incorporation of the difluorocyclohexane group into the piperidine ring, often through nucleophilic substitution reactions.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and diketones.

    Coupling of the pyrazole and piperidine rings: This step involves the formation of a bond between the pyrazole and piperidine rings, typically through amide bond formation.

    Final cyclization to form the pyridazinone ring: The final step involves the cyclization of the intermediate to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the specific transformation desired, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its target pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, such as:

    2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one analogs: These compounds share a similar core structure but may have different substituents.

    Other pyridazinone derivatives: Compounds with different substituents on the pyridazinone ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F2N5O2/c1-14-13-15(2)27(24-14)18-3-4-19(29)28(25-18)17-7-11-26(12-8-17)20(30)16-5-9-21(22,23)10-6-16/h3-4,13,16-17H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZPGNBNOQFVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4CCC(CC4)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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